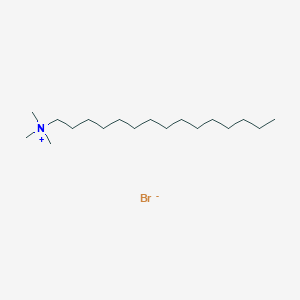
N,N,N-Trimethylpentadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylpentadecan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C18H40NBr. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which makes it effective in reducing surface tension and acting as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylpentadecan-1-aminium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of pentadecylamine with methyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction can be represented as follows:
C15H31NH2 + 3CH3Br → C15H31N(CH3)3Br + 2HBr
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylpentadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH-) or chloride ions (Cl-). The reaction conditions typically include aqueous or alcoholic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions can occur in the presence of ion-exchange resins or other ionic compounds.
Major Products
The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with hydroxide ions would yield N,N,N-Trimethylpentadecan-1-aminium hydroxide.
Scientific Research Applications
N,N,N-Trimethylpentadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed as a surfactant in the preparation of biological samples for electron microscopy.
Medicine: It has antimicrobial properties and is used in formulations for disinfectants and antiseptics.
Industry: It is utilized in the formulation of detergents, fabric softeners, and hair conditioners due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethylpentadecan-1-aminium bromide is primarily based on its ability to disrupt cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The positively charged nitrogen atom also interacts with negatively charged microbial cell surfaces, enhancing its antimicrobial efficacy.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain (C12).
Cetyltrimethylammonium bromide: Similar in structure but with a longer alkyl chain (C16).
Uniqueness
N,N,N-Trimethylpentadecan-1-aminium bromide is unique due to its specific alkyl chain length (C15), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both surfactant and antimicrobial properties.
Properties
CAS No. |
21424-22-6 |
|---|---|
Molecular Formula |
C18H40BrN |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
trimethyl(pentadecyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IKRRMNBUMJLUOL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


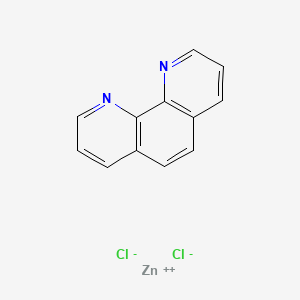
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
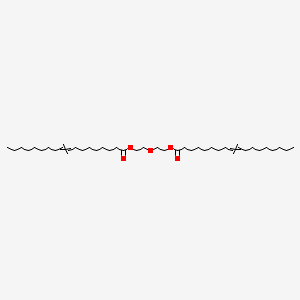
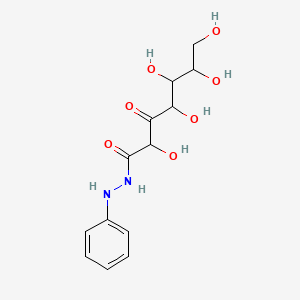
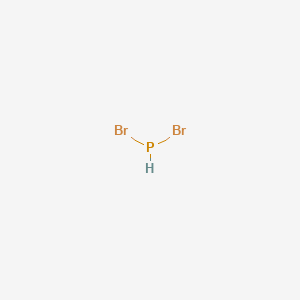
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
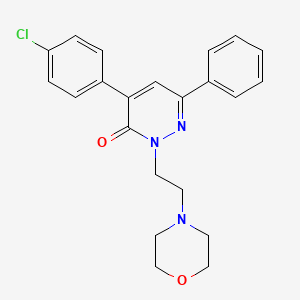
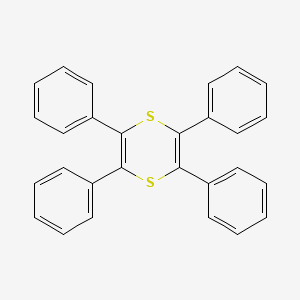
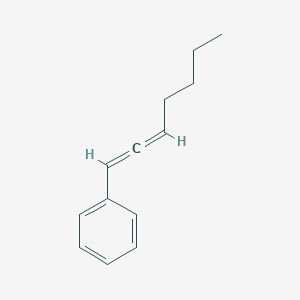
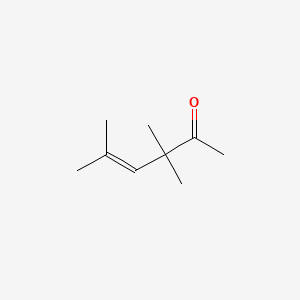

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

